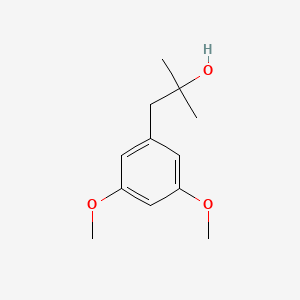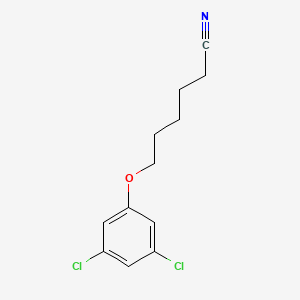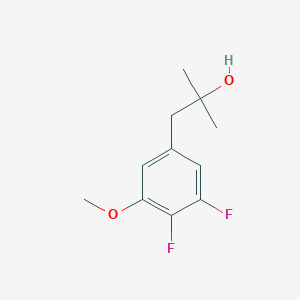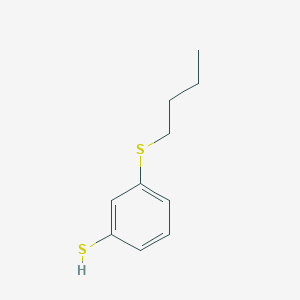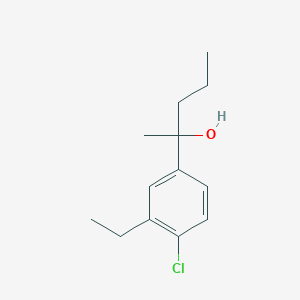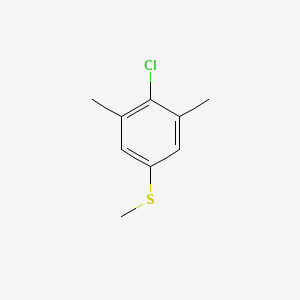
(4-Chloro-3,5-dimethylphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3,5-dimethylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a sulfane group attached to a chlorinated and dimethyl-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3,5-dimethylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-3,5-dimethylphenol with a suitable methylating agent in the presence of a sulfur source. One common method includes the following steps:
Starting Materials: 4-chloro-3,5-dimethylphenol, methyl iodide, and sodium sulfide.
Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.
Procedure: The 4-chloro-3,5-dimethylphenol is first dissolved in DMF, followed by the addition of sodium sulfide. Methyl iodide is then added dropwise, and the mixture is heated under reflux for several hours. The product is isolated by extraction and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Catalysts may also be employed to improve reaction rates and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols or other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, alkoxides, and other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3,5-dimethylphenyl)(methyl)sulfane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: Researchers use it to study the interactions of sulfur-containing compounds with biological systems.
Wirkmechanismus
The mechanism by which (4-Chloro-3,5-dimethylphenyl)(methyl)sulfane exerts its effects depends on its chemical reactivity and the nature of its interactions with other molecules. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The sulfane group can participate in redox reactions, influencing oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- (4-Chloro-3,5-dimethylphenyl)(ethyl)sulfane
- (4-Chloro-3,5-dimethylphenyl)(propyl)sulfane
- (4-Chloro-3,5-dimethylphenyl)(phenyl)sulfane
Comparison:
- Structural Differences: The primary difference lies in the alkyl or aryl group attached to the sulfur atom. These variations can significantly influence the compound’s physical and chemical properties.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituent. For example, longer alkyl chains may increase hydrophobicity, while aromatic groups can enhance stability.
- Applications: While all these compounds may be used in organic synthesis, their specific applications can differ. For instance, (4-Chloro-3,5-dimethylphenyl)(phenyl)sulfane might be more suitable for applications requiring higher stability and aromaticity.
Eigenschaften
IUPAC Name |
2-chloro-1,3-dimethyl-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKURTFSECYXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(Cyclohexyloxy)methyl]thiophenol](/img/structure/B8003195.png)
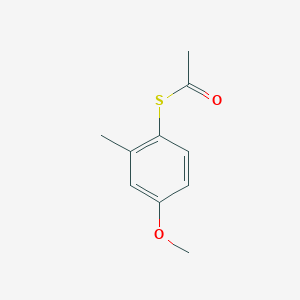
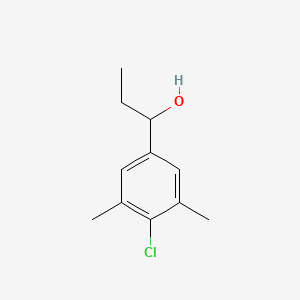
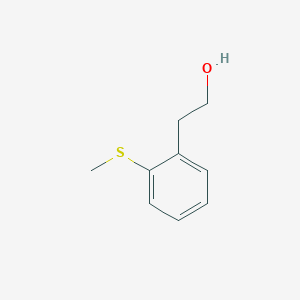
![2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-2-ol](/img/structure/B8003230.png)
![1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8003231.png)
![2-[(Cyclopentyloxy)methyl]thiophenol](/img/structure/B8003233.png)
